Diethyl 2-(4-pyridinyl)malonate
CAS No.: 80562-88-5
Cat. No.: VC8296314
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80562-88-5 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | diethyl 2-pyridin-4-ylpropanedioate |
| Standard InChI | InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-5-7-13-8-6-9/h5-8,10H,3-4H2,1-2H3 |
| Standard InChI Key | HWYBMGUNWYDSPJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC |
Introduction
Structural and Nomenclature Analysis
Chemical Identity
Diethyl 2-(4-pyridinyl)malonate, systematically named diethyl 2-[2-(4-pyridinyl)ethyl]propanedioate, features a malonate diester backbone with a 4-pyridinyl ethyl group at the central carbon. The pyridine ring introduces aromaticity and basicity, while the ester groups confer reactivity toward nucleophilic substitution and hydrolysis .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.3 g/mol | |
| Boiling Point | 140°C | |
| Density | 1.113 g/cm³ | |
| Predicted pKa | 12.53 ± 0.59 | |
| Solubility | Low in water; soluble in organic solvents |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via alkylation of diethyl malonate with 4-(2-bromoethyl)pyridine. The process involves two key steps:
-
Enolate Formation: Treatment of diethyl malonate with a strong base (e.g., sodium ethoxide) generates the enolate ion, enhancing nucleophilicity at the α-carbon.
-
Alkylation: The enolate undergoes an reaction with 4-(2-bromoethyl)pyridine, yielding the target compound .
Table 2: Typical Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 0–25°C (enolate formation) |
| Reaction Time | 4–12 hours |
| Yield | 60–75% (optimized) |
Industrial Manufacturing
Industrial production employs continuous flow reactors to maintain consistent temperature and mixing, improving yield scalability. Post-reaction purification involves fractional distillation under reduced pressure ( mmHg) to isolate the product .
Chemical Reactivity and Derivatives
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester groups hydrolyze to form 2-[2-(4-pyridinyl)ethyl]malonic acid. Subsequent heating induces decarboxylation, producing pyridinyl-substituted acetic acid derivatives :
Nucleophilic Substitution
The malonate’s α-hydrogens are susceptible to deprotonation, enabling alkylation or acylation reactions. For example, reaction with alkyl halides forms branched derivatives used in pharmaceutical synthesis.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s malonate core is pivotal in synthesizing quinolone antibiotics and kinase inhibitors. Its pyridinyl group enhances molecular interactions with biological targets, as seen in preclinical studies of anti-inflammatory agents.
Material Science
In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity. Derivatives have been explored in conductive polymers for electronic applications.
Table 3: Documented Applications
| Field | Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Intermediate for antibacterials | |
| Organic Synthesis | Building block for C–C bond formation | |
| Materials Engineering | Monomer for functional polymers |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective alkylation using chiral catalysts to access stereochemically pure derivatives for drug development.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic routes are under investigation to reduce environmental impact.
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